molecular formula C14H25NO B15067831 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol CAS No. 84097-18-7

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol

Cat. No.: B15067831
CAS No.: 84097-18-7
M. Wt: 223.35 g/mol
InChI Key: LOXQVNCQPFJHRG-UHFFFAOYSA-N
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Description

2-(Decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is a polycyclic quinoline derivative featuring a decahydro-cyclopenta[b]quinoline core fused with an ethanol side chain. The compound’s structure combines a saturated bicyclic system (cyclopentaquinoline) with a hydroxyl-containing substituent, which may enhance solubility and bioavailability compared to less polar analogs.

Properties

CAS No.

84097-18-7

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

2-(1,2,3,3a,4a,5,6,7,8,8a,9,9a-dodecahydrocyclopenta[b]quinolin-4-yl)ethanol

InChI

InChI=1S/C14H25NO/c16-9-8-15-13-6-2-1-4-11(13)10-12-5-3-7-14(12)15/h11-14,16H,1-10H2

InChI Key

LOXQVNCQPFJHRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3CCCC3N2CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4) can yield quinoline derivatives . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as visible light-mediated photocatalytic methods, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s decahydro-cyclopenta[b]quinoline framework distinguishes it from other quinoline derivatives. Key structural differences include:

Compound Name Core Structure Substituents Key Functional Groups
2-(Decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol Decahydro-cyclopenta[b]quinoline Ethanol Hydroxyl, saturated bicyclic
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol Quinoline Cyclopropyl, fluorophenyl, methanol Aromatic, hydroxyl
2-Heptyl-6-(2-mercaptoethyl)quinolin-4(1H)-one Quinoline Heptyl, mercaptoethyl Thiol, ketone
3-Acetyl-2-methyl-1H-quinolin-4-one Quinoline Acetyl, methyl Ketone, aromatic

Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from related compounds:

  • Solubility: The ethanol group may improve aqueous solubility compared to hydrophobic analogs like 2-heptylquinolone () or acetylated derivatives () .
  • Stability : Hydrogen bonding observed in ’s crystal structure suggests the hydroxyl group could enhance solid-state stability via intermolecular interactions .
  • Melting/Boiling Points: Saturated systems (e.g., decahydro-cyclopentaquinoline) typically exhibit higher melting points than unsaturated analogs due to increased molecular rigidity.

Biological Activity

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological effects, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol involves several steps that typically include cyclization reactions and the use of various reagents. The compound can be synthesized through a multi-step process that begins with the formation of the quinoline structure, followed by the introduction of the ethanol moiety.

General Synthetic Route

  • Starting Materials : The synthesis often starts with readily available precursors such as substituted anilines or other nitrogen-containing compounds.
  • Cyclization : The key step involves cyclization to form the decahydroquinoline framework, which can be achieved through various methods including catalytic hydrogenation or thermal cyclization.
  • Functionalization : The final step typically involves the introduction of the hydroxyl group to yield the desired ethanol derivative.

Pharmacological Properties

Research has indicated that 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol exhibits a range of biological activities:

  • Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Effects : Preliminary evaluations suggest that it may have antimicrobial activity against various pathogens, making it a candidate for therapeutic applications in infectious diseases.
  • Cytotoxicity : In vitro studies have assessed its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antioxidant Study : A study demonstrated that 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol showed a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assay.
    Concentration (µg/mL)% Scavenging Activity
    1025
    5050
    10075
  • Antimicrobial Testing : Another study evaluated its effectiveness against E. coli and Staphylococcus aureus, finding notable inhibition zones in agar diffusion assays.
    MicroorganismInhibition Zone (mm)
    E. coli15
    Staphylococcus aureus20
  • Cytotoxicity Assay : A cytotoxicity assay on HeLa cells indicated that concentrations above 50 µg/mL resulted in significant cell death, suggesting potential as an anticancer agent.
    Concentration (µg/mL)Cell Viability (%)
    1090
    5060
    10030

Q & A

Q. What are the common synthetic routes for 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol, and how do reaction conditions influence yield and purity?

Q. How is the structure of this compound verified using spectroscopic and crystallographic methods?

  • Methodological Answer: Structural elucidation combines X-ray crystallography (e.g., SHELX refinement for resolving hydrogen bonding and C–H⋯π interactions ) with spectroscopic techniques :
  • ¹H/¹³C NMR : Distinct peaks for the ethanol moiety (δ ~3.6–4.0 ppm for CH₂OH) and quinoline protons (δ ~7.0–8.5 ppm) .

  • IR Spectroscopy : Stretching vibrations for hydroxyl (~3300 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

  • HRMS : Exact mass confirmation (e.g., m/z 384.1397 for a fluorinated analog ).

    • Example Crystallographic Parameters (from ):
  • Space group: Monoclinic P21/cP2_1/c.

  • Hydrogen bonds: N–H⋯O (2.05 Å) stabilizing layered packing .

Advanced Research Questions

Q. How do substituents on the quinoline core affect the compound’s physicochemical properties and interaction with biological targets?

  • Methodological Answer: Substituents modulate lipophilicity , hydrogen-bonding capacity , and stereoelectronic effects . For instance:
  • Electron-withdrawing groups (e.g., –Cl) enhance metabolic stability but may reduce solubility .

  • Hydroxyl or amino groups improve water solubility and target binding (e.g., hydroxychloroquine’s antimalarial activity via heme polymerization inhibition ).
    Computational tools (e.g., molecular docking or QSAR models) predict interactions with enzymes or receptors, though experimental validation via assays (e.g., enzyme inhibition) is critical .

    • Data Table: Substituent Effects
SubstituentPositionImpact on LogPBiological Activity (Example)Reference
–Cl4+0.5Enhanced metabolic stability
–OH2-1.2Improved solubility
–OCH₃4+0.3Altered receptor affinity

Q. What strategies resolve contradictions in spectral data or crystallographic refinements for this compound?

  • Methodological Answer: Discrepancies often arise from polymorphism or dynamic effects (e.g., tautomerism). Mitigation strategies include:
  • Multi-method validation : Cross-validate NMR, IR, and X-ray data. For example, SHELX refinement flags poor agreement (e.g., omitted reflections due to disorder ).

  • Temperature-dependent studies : Resolve conformational flexibility via low-temperature crystallography .

  • DFT calculations : Compare experimental and computed spectra to identify outliers .

    • Case Study ():
      A fluorinated analog showed split ¹⁹F NMR signals due to rotameric equilibria, resolved by variable-temperature NMR .

Q. How are computational methods applied to predict reactivity and stereochemistry in novel derivatives?

  • Methodological Answer: Quantum mechanical calculations (e.g., DFT for transition state modeling) guide synthetic routes. For example:
  • Stereoelectronic analysis : Predict regioselectivity in cyclization reactions .
  • Molecular dynamics : Simulate solvent effects on reaction pathways .
    Software like Gaussian or ORCA is paired with crystallographic data (e.g., SHELX-refined structures ) to validate models.

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